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Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the drug-

drug interaction profile of TBI-166 with other anti-tuberculosis (TB) drugs.

Frequently Asked Questions (FAQs)
Q1: What is known about the in vitro drug-drug interaction profile of TBI-166 with other anti-TB

drugs?

A1: In vitro studies using the checkerboard method have assessed the pharmacological

interactions between TBI-166 and several other anti-TB drugs. These studies found that TBI-
166 does not exhibit antagonism or synergy with isoniazid (INH), rifampin (RFP), bedaquiline

(BDQ), pretomanid (PMD), linezolid (LZD), or pyrazinamide (PZA). The interaction between

TBI-166 and these drugs was characterized as indifferent[1].

Q2: Are there any in vivo data on the interaction of TBI-166 with other TB drugs?

A2: Yes, in vivo studies in murine models of TB have demonstrated that TBI-166, when used in

combination with other anti-TB drugs, can significantly enhance bactericidal activity. For

instance, combination regimens such as TBI-166+BDQ+LZD and TBI-166+BDQ+PZA have

shown superior efficacy compared to the standard first-line regimen (INH+RFP+PZA) and other

experimental regimens[1][2]. The addition of TBI-166 to regimens containing bedaquiline

(BDQ) and pyrazinamide (PZA) has been shown to significantly increase the bactericidal

activities of these drugs[1][2].
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Troubleshooting Guides
Issue: Unexpected potentiation of effect observed when co-administering TBI-166 with a

CYP3A4 substrate.

Potential Cause: TBI-166 is a riminophenazine analog, similar to clofazimine (CFZ). It has been

hypothesized that TBI-166 may act as a CYP3A4 inhibitor, similar to clofazimine[2]. If TBI-166
inhibits CYP3A4, the metabolism of co-administered drugs that are substrates of this enzyme,

such as bedaquiline, could be reduced. This would lead to increased plasma concentrations

and potentially enhanced efficacy or toxicity of the co-administered drug[1].

Troubleshooting Steps:

Review the metabolic pathway of the co-administered drug: Confirm if it is a known substrate

of CYP3A4.

Conduct a pharmacokinetic study: Measure the plasma concentrations of the co-

administered drug in the presence and absence of TBI-166 to determine if there is a

significant change in exposure (AUC, Cmax).

Perform an in vitro CYP450 inhibition assay: Directly assess the inhibitory potential of TBI-
166 on human liver microsomes or recombinant CYP3A4 enzymes.

Data Presentation
Table 1: Summary of In Vivo Pharmacodynamic Interactions of TBI-166 with other Anti-TB

Drugs in Murine Models
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Combination Regimen
Observation in BALB/c
Mice

Reference

TBI-166 + Bedaquiline (BDQ)

Showed significantly more

potent efficacy after 4 weeks of

treatment compared to the

control regimen

(INH+RFP+PZA). The mean

lung CFU count of mice

receiving this combination was

significantly lower than that of

the BDQ-alone group.

[1]

TBI-166 + Pyrazinamide (PZA)

Demonstrated significantly

more potent efficacy after 4

weeks of treatment compared

to the control regimen

(INH+RFP+PZA). TBI-166

significantly enhanced the

activity of PZA.

[1]

TBI-166 + Bedaquiline (BDQ)

+ Linezolid (LZD)

This was the most effective

combination tested in one

study, with the mean lung CFU

count decreasing to

undetectable levels in all mice

after 8 weeks of treatment.

[1][2]

TBI-166 + Bedaquiline (BDQ)

+ Pretomanid (PMD)

Showed significantly more

potent efficacy after 4 weeks of

treatment compared to the

control regimen

(INH+RFP+PZA).

[1]
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TBI-166 + Bedaquiline (BDQ)

+ Pretomanid (PMD) +

Linezolid (LZD)

This regimen also showed

significantly more potent

efficacy after 4 weeks of

treatment compared to the

control regimen

(INH+RFP+PZA).

[1]

TBI-166 + Bedaquiline (BDQ)

+ Pyrazinamide (PZA)

Showed similar or stronger

early bactericidal activity,

bactericidal activity, and

sterilizing activity compared to

the BPaL regimen

(BDQ+PMD+LZD).

[2]

Experimental Protocols
Protocol: In Vitro Assessment of Drug-Drug Interaction using the Checkerboard Method

Preparation of Drug Solutions: Prepare stock solutions of TBI-166 and the interacting drug in

a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug.

Assay Plate Setup: In a 96-well microtiter plate, add the diluted drugs in a checkerboard

pattern. Each well will contain a unique combination of concentrations of the two drugs.

Include wells with each drug alone and no-drug controls.

Inoculation: Inoculate the wells with a standardized suspension of Mycobacterium

tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).

Incubation: Incubate the plates at 37°C for a defined period (e.g., 7-14 days).

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the

lowest concentration of each drug, alone and in combination, that inhibits visible bacterial

growth.

Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for

each combination to determine the nature of the interaction. The formula is: FIC Index = FIC
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of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug

alone.

Synergy: FIC index ≤ 0.5

Indifference (or Additivity): 0.5 < FIC index ≤ 4.0

Antagonism: FIC index > 4.0

Mandatory Visualization
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Caption: Hypothesized metabolic pathway of TBI-166.
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Caption: General experimental workflow for DDI assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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